molecular formula C45H90O B14698057 Pentatetracontan-23-one CAS No. 31534-93-7

Pentatetracontan-23-one

Cat. No.: B14698057
CAS No.: 31534-93-7
M. Wt: 647.2 g/mol
InChI Key: OFTQKHMMGXUAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentatetracontan-23-one is a long-chain ketone with the molecular formula C₄₅H₉₀O It is a member of the aliphatic ketones, characterized by a carbonyl group (C=O) located at the 23rd carbon atom in a 45-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentatetracontan-23-one typically involves the oxidation of the corresponding alcohol, pentatetracontan-23-ol. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction is generally carried out under mild conditions to prevent over-oxidation and degradation of the long carbon chain.

Industrial Production Methods

Industrial production of this compound may involve the catalytic dehydrogenation of long-chain hydrocarbons. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the ketone group.

Chemical Reactions Analysis

Types of Reactions

Pentatetracontan-23-one can undergo several types of chemical reactions, including:

    Oxidation: Further oxidation can convert the ketone to a carboxylic acid.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The carbonyl carbon can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can react with the carbonyl carbon to form new carbon-carbon bonds.

Major Products

    Oxidation: Pentatetracontanoic acid.

    Reduction: Pentatetracontan-23-ol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

Pentatetracontan-23-one has several applications in scientific research:

    Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.

    Biology: Investigated for its potential role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of pentatetracontan-23-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In drug delivery, the hydrophobic nature of this compound allows it to interact with lipid bilayers, facilitating the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Pentatriacontane (C₃₅H₇₂): A long-chain hydrocarbon without a functional group.

    Hexatriacontan-16-one (C₃₆H₇₂O): A ketone with a similar structure but a shorter carbon chain.

    Tetratetracontan-22-one (C₄₄H₈₈O): Another long-chain ketone with the carbonyl group at a different position.

Uniqueness

Pentatetracontan-23-one is unique due to its specific carbon chain length and the position of the carbonyl group

Properties

CAS No.

31534-93-7

Molecular Formula

C45H90O

Molecular Weight

647.2 g/mol

IUPAC Name

pentatetracontan-23-one

InChI

InChI=1S/C45H90O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45(46)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3

InChI Key

OFTQKHMMGXUAMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.